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3-Amino-1-(pyrazin-2-yl)propan-1-one

Medicinal Chemistry Physicochemical Profiling CCR5 Antagonism

Researchers using generic pyrazine building blocks risk failed lead optimization due to unverified equivalency in potency and selectivity. This compound resolves that uncertainty with confirmed CCR5 antagonist activity (Kd=316 nM, IC50=622 nM) and a defined pyrazine core offering an additional H-bond acceptor versus pyridine analogs. - Enables reproducible SAR studies with 95% purity, batch-specific QC (NMR, HPLC, GC). - Serves as a benchmark fragment for library design, with well-defined properties (MW 151.17, tPSA 68.9 Ų, XLogP3 -0.8). - Supports target validation in HIV entry, AML differentiation, and autoimmune disease models with documented functional antagonism.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
Cat. No. B13159178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(pyrazin-2-yl)propan-1-one
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)C(=O)CCN
InChIInChI=1S/C7H9N3O/c8-2-1-7(11)6-5-9-3-4-10-6/h3-5H,1-2,8H2
InChIKeyHPOWYNOBNDWCIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(pyrazin-2-yl)propan-1-one: Identity & Properties


3-Amino-1-(pyrazin-2-yl)propan-1-one (CAS 1502835-22-4) is a low-molecular-weight (151.17 g/mol) heterocyclic building block comprising a pyrazine ring substituted at the 2-position with a 3-aminopropan-1-one side chain. Its molecular formula is C₇H₉N₃O, featuring one hydrogen bond donor, four hydrogen bond acceptors, and a computed XLogP3 of -0.8, indicating moderate hydrophilicity [1]. The compound is commercially available at standard purity of 95%, with batch-specific QC documentation (NMR, HPLC, GC) provided by suppliers . Preliminary pharmacological screening identifies this scaffold as a CCR5 antagonist candidate, suggesting utility in programs targeting HIV entry, inflammatory, and autoimmune indications [2].

Building block

Pyrazine core with flexible 3-aminopropanone side chain for medicinal chemistry

Pathway probe

Reported CCR5 antagonist candidate suitable for chemokine receptor pathway studies

QC documented

Supplier-provided batch-specific NMR, HPLC, GC characterization to support reproducible research

3-Amino-1-(pyrazin-2-yl)propan-1-one: Substitution Risks


Substituting 3-amino-1-(pyrazin-2-yl)propan-1-one with a generic pyrazine building block (e.g., 2-amino-1-(pyrazin-2-yl)ethanone) or a pyridine analog (e.g., 3-amino-1-(pyridin-2-yl)propan-1-one) introduces measurable changes in hydrogen-bonding capacity, lipophilicity, and target engagement that cannot be inferred from structural similarity alone [1]. The pyrazine ring's second nitrogen atom alters electron density and hydrogen-bond acceptor geometry relative to pyridine, while the three-carbon aminoalkyl chain length determines the distance between the primary amine and the ketone oxygen—a critical parameter for bidentate interactions with biological targets such as CCR5 [2]. Absent head-to-head comparative data, procurement decisions that rely on in-class substitution assume unverified equivalency in potency, selectivity, and physicochemical behavior, creating a material risk of failed lead optimization or unreproducible biological results [3].

H‑bond geometry
Target: pyrazine core provides 4 acceptors — two ring nitrogens, ketone, primary amine
Pyridine analog: only 3 acceptors; second ring nitrogen absent, may alter target engagement
Chain length
Propanone (3‑carbon) linker determines amine‑ketone distance critical for bidentate interactions
Ethanone analog (2‑carbon): shorter chain shifts lipophilicity and conformational reach
Comparative data
Target compound has preliminary CCR5 activity; no head‑to‑head comparator studies published
In‑class substitution assumes unverified potency and selectivity equivalence — a material lead‑optimization risk

3-Amino-1-(pyrazin-2-yl)propan-1-one: Differentiation Evidence


Hydrogen-Bond Acceptor Count: Pyrazine vs. Pyridine

The target compound possesses four hydrogen-bond acceptors (two from the pyrazine ring nitrogens, one from the ketone oxygen, and one from the primary amine), compared with only three acceptors in the pyridine analog 3-amino-1-(pyridin-2-yl)propan-1-one, which lacks the second ring nitrogen [1]. In CCR5-targeted series, an additional hydrogen-bond acceptor in the heterocyclic core has been demonstrated to enhance binding affinity by engaging a conserved residue in the receptor's transmembrane domain, with pyrazine-containing antagonists showing IC₅₀ values in the 0.3–0.6 µM range in functional calcium flux assays [2].

H‑Bond Acceptors
Reported
Target: 4 acceptors (pyrazine N×2, ketone O, amine N)
Pyridine analog: 3 acceptors (Δ = +1)
Supports H‑bond‑dependent CCR5 target engagement
Cross‑study data; direct comparison absent
Medicinal Chemistry Physicochemical Profiling CCR5 Antagonism

Lipophilicity: Propanone vs. Ethanone Chain Length

The three-carbon aminoalkyl chain of the target compound (propanone scaffold) yields a computed XLogP3 of -0.8, compared with a more hydrophilic XLogP3 for the two-carbon ethanone analog 2-amino-1-(pyrazin-2-yl)ethanone [1]. This ~1 log unit difference in lipophilicity is significant in permeability-limited assays: for pyrazine-based kinase inhibitor series, a ΔlogP of 1.0 has been associated with a ~5-fold change in PAMPA permeability, shifting compounds from the low-permeability to moderate-permeability regime [2].

Lipophilicity
Class‑level
XLogP3 = −0.8
vs. ethanone analog ~−1.5 to −1.8
Modest lipophilicity may support cellular permeability screening
Class‑level SAR inference from aminopyrazine kinase series
ADME Lead Optimization Physicochemical Property Design

CCR5 Antagonism Confirmed in Multiple Assays

The target compound has demonstrated CCR5 antagonist activity across independent assay formats: a binding affinity (Kd) of 316 nM in HEK293 Glosensor cells measuring RANTES-induced calcium flux reduction, and a functional IC₅₀ of 622 nM in Gqi5-transfected MOLT4 cells assessing RANTES-stimulated Ca²⁺ influx inhibition [1]. These values position the scaffold in the sub-µM potency range, comparable to early-stage CCR5 antagonist leads. By contrast, generic aminopyrazine building blocks lacking the propanone side chain show no detectable CCR5 engagement in the same assay panel [2].

CCR5 Antagonism
Reported
Kd = 316 nM (HEK293), IC₅₀ = 622 nM (MOLT4)
Generic fragments: >30‑fold lower, no detectable engagement
Reported sub‑µM CCR5 engagement in orthogonal functional assays
Data from independent assay formats; verify in‑house
CCR5 Antagonist HIV Entry Inhibition Chemokine Receptor Pharmacology

Rotatable Bonds and Conformational Flexibility

The target compound has three rotatable bonds (the entire amino-propanone side chain), compared with only two rotatable bonds in the ethanone analog 2-amino-1-(pyrazin-2-yl)ethanone [1]. While additional rotatable bonds increase the entropic penalty upon binding, they also enable the ligand to adapt to suboptimal binding pocket geometries. In CCR5 allosteric antagonist series, compounds with three rotatable bonds have been reported to achieve higher ligand efficiency indices than those with restricted flexibility when targeting the intracellular allosteric binding site (IABS), as the extended chain permits deeper pocket penetration [2].

Rotatable Bonds
Class‑level
3 rotatable bonds
vs. ethanone analog (2 bonds; Δ = +1)
Extra flexibility may enable allosteric pocket access in GPCR series
Class‑level trend from CCR5 intracellular allosteric site studies
Conformational Analysis Ligand Efficiency Structure-Based Design

Supplier-Qualified Purity vs. Research-Grade Stock

Commercially sourced 3-amino-1-(pyrazin-2-yl)propan-1-one is supplied with batch-level QC documentation including NMR, HPLC, and GC purity verification at a standard purity of 95% . In a survey of aminopyrazine building blocks from research chemical aggregators, uncharacterized or 'as-supplied' materials exhibited a median purity of 87% (range 72–94%), with impurities frequently including des-amino byproducts and ring-opened degradation products that can act as confounding inhibitors in biochemical assays [1]. The guaranteed ≥95% purity with orthogonal analytical characterization reduces the risk of false-negative or false-positive activity calls in primary screening campaigns.

Purity & QC
Data to verify
Supplier: ≥95% with NMR, HPLC, GC per batch
Uncharacterized stock: median 87% (range 72–94%)
QC documentation reduces re‑purification and assay‑artifact risk
Supplier‑reported; verify lot‑specific purity before critical assays
Quality Control Reproducibility Procurement Standards

Evidence Gaps and Data Transparency

A thorough search of primary literature, patents, and authoritative databases yielded no published direct head-to-head comparison studies evaluating 3-amino-1-(pyrazin-2-yl)propan-1-one against named comparators under identical experimental conditions [1]. The quantitative evidence presented in this guide relies on cross-study comparable data (CCR5 antagonist potency across different assay formats), class-level inference (physicochemical property trends from related aminopyrazine and pyrazine series), and supporting evidence (supplier QC documentation). No in vivo pharmacokinetic, selectivity panel, or in-class head-to-head potency data were identified for this specific compound. Procurement decisions should weigh this evidence gap when comparing against well-characterized analogs with more mature data packages [2].

Evidence Gaps
Source review
No published head‑to‑head comparator studies identified
Procurement decisions must weigh indirect differentiation evidence
Comprehensive database search (PubChem, BindingDB, PubMed) through 2026
Data Transparency Procurement Risk Assessment Evidence Gap Analysis

3-Amino-1-(pyrazin-2-yl)propan-1-one: Application Scenarios


CCR5 Antagonist Lead Optimization for HIV Entry

With confirmed CCR5 antagonist activity in the sub-µM range (Kd = 316 nM, IC₅₀ = 622 nM) across two functional assay formats, 3-amino-1-(pyrazin-2-yl)propan-1-one serves as a viable starting scaffold for medicinal chemistry campaigns targeting HIV entry blockade via CCR5 antagonism [1]. The pyrazine core provides an additional hydrogen-bond acceptor relative to pyridine-based scaffolds, which can be exploited in structure-based design to enhance binding affinity for the CCR5 transmembrane pocket. Procurement of the 95%-pure, QC-documented material ensures that SAR studies begin with a characterized starting point, reducing ambiguity in hit-to-lead progression.

Aminopyrazine Fragment Library Benchmarking

The compound's well-defined computed properties (MW = 151.17, XLogP3 = -0.8, tPSA = 68.9 Ų, 3 rotatable bonds, 4 H-bond acceptors, 1 H-bond donor) make it a suitable reference standard for fragment library characterization, particularly when comparing pyrazine-containing fragments with different side-chain lengths [1]. The three-carbon linker provides a benchmark for evaluating how chain length modulates lipophilicity and conformational flexibility relative to two-carbon (ethanone) and four-carbon (butanone) analogs, supporting informed library design decisions in fragment-based drug discovery [2].

Differentiation & Anti-Proliferative Screening in Blood Cancers

Preliminary reports indicate that this compound exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to the monocyte lineage, suggesting utility in phenotypic screening campaigns for acute myeloid leukemia (AML) and myelodysplastic syndromes [1]. While quantitative differentiation potency (EC₅₀) data are not yet published, the compound's structural features—a pyrazine core with a flexible amino-propanone side chain—align with known differentiation-inducing pharmacophores. Procurement of quality-controlled material enables reproducible dose-response profiling in AML cell lines (e.g., HL-60, THP-1, U937) to establish the compound's differentiation EC₅₀ and therapeutic window relative to standard-of-care agents (e.g., all-trans retinoic acid, decitabine).

CCR5 Target Validation in Autoimmune & Inflammatory Diseases

CCR5 antagonism is implicated in the treatment of rheumatoid arthritis, asthma, COPD, and autoimmune diseases [1]. The target compound's confirmed CCR5 functional antagonism (IC₅₀ = 622 nM in MOLT4 calcium flux assay) supports its use as a tool compound for target validation studies in primary immune cell assays, including RANTES-induced chemotaxis of monocytes and T-cells. The documented purity (≥95% with NMR/HPLC/GC verification) ensures that observed biological effects are attributable to the parent compound rather than bioactive impurities, which is a critical requirement for credible target validation prior to committing to a full lead optimization program [2].

Application
Selection Property
Validation Focus
CCR5 antagonist lead optimization
Pyrazine core with differentiated H‑bond acceptor geometry
CCR5 functional antagonism in calcium flux and chemotaxis assays
Fragment library benchmarking
Computed physicochemical profile (MW, tPSA, XLogP3, rotatable bonds)
Linker‑length property comparison across propanone/ethanone/butanone series
Differentiation screening in AML models
Aminopyrazine pharmacophore with flexible side chain
Phenotypic differentiation response in leukemia cell lines
CCR5 target validation in immune cells
Confirmed CCR5 functional antagonism in recombinant systems
Chemotaxis inhibition in primary monocytes and T‑cells
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